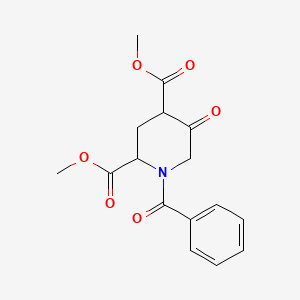
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a special chemical offered by various providers such as BOC Sciences and Benchchem. It has a molecular formula of C16H17NO6 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, such as its melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Polymer Science Application
- Immobilization on Polyacrylic Acid Gels : A study by Zhumagalieva et al. (2005) investigated the immobilization of a medicinal compound, succinate of 2,5-dimethyl-4-benzoyl-oxypiperidine (AK-29), on polyacrylic acid (PAA) gels. The research found that both the concentration and pH dependency of AK-29 sorption over PAA gels increased with the gel's crosslinking degree. This process demonstrated an efficient method for the controlled release of the medicinal compound from the gel phase, which is crucial for pharmaceutical applications (Zhumagalieva, Beisebekov, & Abilov, 2005).
Organic Chemistry Applications
- Synthesis and Structural Studies : Fernández et al. (1992) synthesized a series of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates and conducted structural and biochemical studies on them. This research contributes to the field by providing insights into the molecular structures and potential reactivity of these compounds, which are valuable for developing new synthetic pathways and compounds (Fernández et al., 1992).
Medicinal Chemistry Applications
- Antimycobacterial Properties : Venugopala et al. (2020) synthesized and evaluated a series of dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates for their anti-tubercular activities. One compound, in particular, showed promising anti-TB activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. This study highlights the potential of these compounds in developing new treatments for tuberculosis, which remains a significant global health challenge (Venugopala et al., 2020).
Corrosion Inhibition
- Mild Steel Protection in Acidic Solutions : Chafiq et al. (2020) studied the inhibition properties of certain compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, for protecting mild steel in acidic environments. This research is crucial for industrial applications where corrosion resistance is paramount, showcasing how organic compounds can be used as effective corrosion inhibitors (Chafiq et al., 2020).
Propiedades
IUPAC Name |
dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKRUDATDKFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735067 |
Source


|
| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255663-98-9 |
Source


|
| Record name | 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

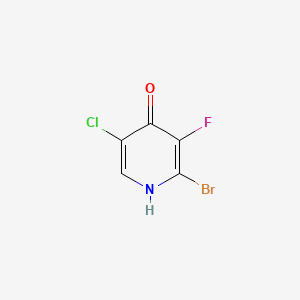



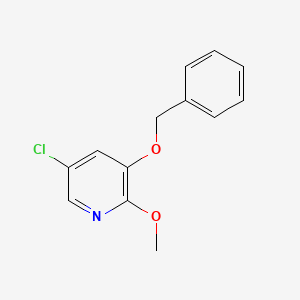
![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

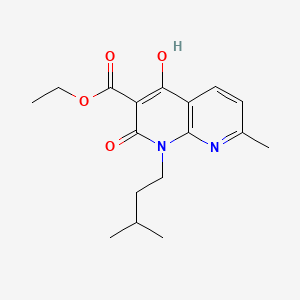
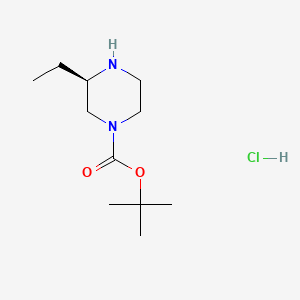
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)
